

ALW-II-41-27: A Technical Guide for Researchers

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An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of the EphA2 Kinase Inhibitor **ALW-II-41-27**

This technical guide provides a comprehensive overview of **ALW-II-41-27**, a potent small molecule inhibitor of the EphA2 receptor tyrosine kinase. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and experimental application of this compound. This document details its chemical and physical properties, mechanism of action, relevant signaling pathways, and established experimental protocols.

Chemical Structure and Properties

ALW-II-41-27 is a complex synthetic molecule with the IUPAC name N-(5-((4-((4-((4-((4-((4-((4-((4-())nethyl)-3-(trifluoromethyl)phenyl)carbamoyl)-2-methylphenyl)-5-(thiophen-2-yl)nicotinamide[1]. Its structure is characterized by a central nicotinamide core appended with substituted phenyl and thiophene moieties.

Table 1: Chemical and Physical Properties of ALW-II-41-27



Property	Value	Reference(s)
IUPAC Name	N-(5-((4-((4-ethylpiperazin-1-yl)methyl)-3- (trifluoromethyl)phenyl)carbam oyl)-2-methylphenyl)-5- (thiophen-2-yl)nicotinamide	[1]
CAS Number	1186206-79-0	[1][2]
Molecular Formula	C32H32F3N5O2S	[1][2][3]
Molecular Weight	607.69 g/mol	[3][4]
Appearance	Solid powder	[1]
SMILES String	CCN1CCN(Cc2ccc(NC(=O)c3 ccc(C)c(NC(=O)c4cncc(c4)- c4cccs4)c3)cc2C(F)(F)F)CC1	[2]
Purity	>98%	[1]

Table 2: Solubility of ALW-II-41-27

Solvent	Solubility	Reference(s)
DMSO	≥ 47 mg/mL (77.34 mM)	[5]
Ethanol	≥ 60.8 mg/mL	[4]
Water	Insoluble	[4]
In Vivo Formulation 1	≥ 2.5 mg/mL in 10% DMSO >> 40% PEG300 >> 5% Tween- 80 >> 45% saline	[6]
In Vivo Formulation 2	2.5 mg/mL in 10% DMSO >> 90% (20% SBE-β-CD in saline) (requires sonication)	[6]
In Vivo Formulation 3	≥ 2.5 mg/mL in 10% DMSO >> 90% corn oil	[6]



Biological Activity and Mechanism of Action

ALW-II-41-27 is a potent, ATP-competitive inhibitor of the Eph receptor tyrosine kinase family, with a particularly high affinity for EphA2. The binding of **ALW-II-41-27** to the kinase domain of EphA2 prevents its autophosphorylation, thereby blocking downstream signaling cascades.

Table 3: Kinase Inhibitory Profile of ALW-II-41-27

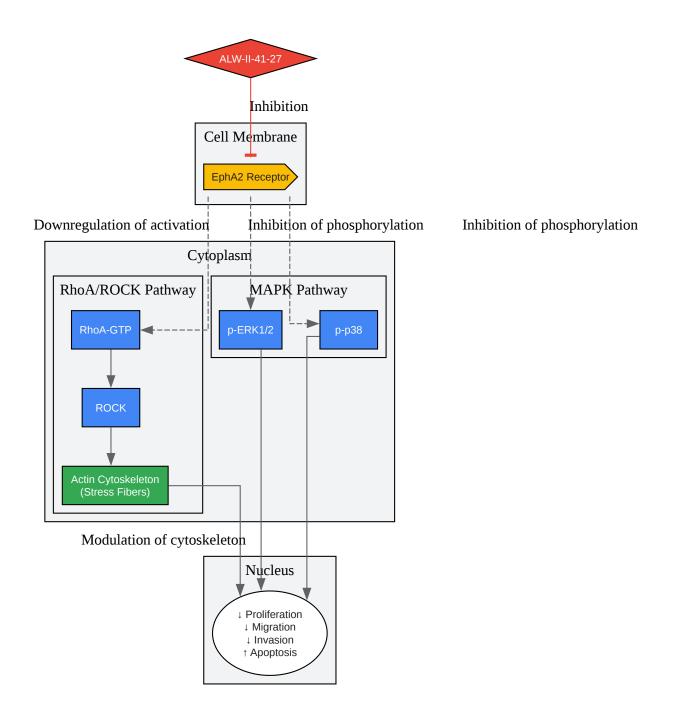
Target Kinase	Activity	Value	Reference(s)
EphA2	IC50	11 nM	[7]
EphA2	Kd	12 nM	[4]
DDR2	IC50	51 nM	[8]
Src	IC50	14 nM	[8]
RET (wild-type)	IC50	24.7 nM	[8]
RETV804L	IC50	94.2 nM	[8]
RETV804M	IC ₅₀	15.8 nM	[8]
Multi-kinase Panel	EC50	<500 nM for EphB2, EphA3, Kit, FMS, VEGFR2/KDR, FLT1, FGR, Src, Lyn, BMX, and Bcr-Abl in Ba/F3 cells	[8]

The biological consequences of EphA2 inhibition by **ALW-II-41-27** are significant, particularly in cancer cells where EphA2 is often overexpressed. Treatment with **ALW-II-41-27** has been shown to decrease the survival and proliferation of tumor cells, including those resistant to other targeted therapies like erlotinib. Furthermore, it has demonstrated efficacy in reducing cell viability in models of acquired resistance to third-generation EGFR tyrosine kinase inhibitors.

Signaling Pathways Modulated by ALW-II-41-27

The inhibition of EphA2 by **ALW-II-41-27** leads to the modulation of several downstream signaling pathways that are crucial for cell proliferation, migration, and survival.





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Figure 1. Signaling pathways affected by ALW-II-41-27.



As depicted in Figure 1, **ALW-II-41-27** inhibits the EphA2 receptor at the cell membrane. This action has been shown to suppress the RhoA/ROCK pathway, which is a key regulator of the actin cytoskeleton and is involved in cell migration and invasion[9][10]. Additionally, inhibition of EphA2 by **ALW-II-41-27** leads to a reduction in the phosphorylation of downstream effectors in the MAPK pathway, such as ERK1/2 and p38[11][12]. The culmination of these effects is a decrease in cancer cell proliferation, migration, and invasion, along with an increase in apoptosis.

Experimental Protocols

The following section outlines methodologies for key experiments involving **ALW-II-41-27**, based on published literature.

In Vitro Kinase Assay

An in vitro kinase assay can be performed to determine the IC₅₀ of **ALW-II-41-27** against EphA2. A generalized protocol is as follows:



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Figure 2. Workflow for an in vitro kinase assay.

Methodology:

- Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA). Serially dilute ALW-II-41-27 in DMSO to the desired concentrations.
- Enzyme and Inhibitor Incubation: In a microplate, add recombinant EphA2 kinase to the kinase buffer. Add the serially diluted ALW-II-41-27 or DMSO (vehicle control) to the wells and incubate for a specified time (e.g., 10-30 minutes) at room temperature.

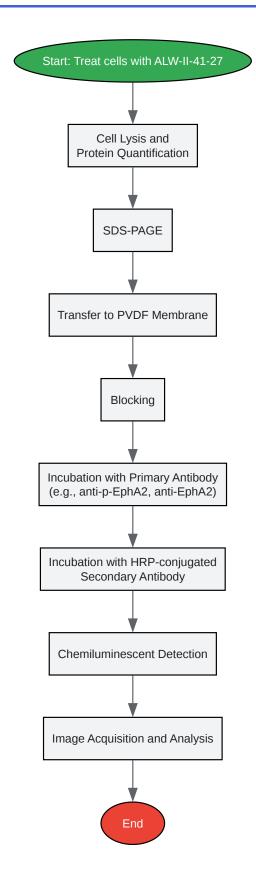


- Kinase Reaction: Initiate the kinase reaction by adding a mixture of ATP and a suitable substrate (e.g., a generic tyrosine kinase substrate like poly(Glu,Tyr) 4:1). The final ATP concentration should be at or near the Km for EphA2. Incubate for a defined period (e.g., 30-60 minutes) at 30°C.
- Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be
 done using various methods, such as radiometric assays with ³²P-ATP, or non-radioactive
 methods like ELISA-based assays with phosphospecific antibodies or fluorescence
 polarization.
- Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the ALW-II-41-27 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell-Based Assays

Cancer cell lines overexpressing EphA2 (e.g., H358, CaSki, HeLa) can be cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics. For experiments, cells are seeded and allowed to adhere overnight. A stock solution of **ALW-II-41-27** is prepared in DMSO and then diluted in culture medium to the final desired concentrations (e.g., 200 nM, 600 nM, 1000 nM) for treating the cells for specified durations (e.g., 24, 48, or 72 hours).





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Figure 3. Workflow for Western blot analysis.



Methodology:

- Cell Treatment and Lysis: Treat cells with ALW-II-41-27 at various concentrations and for different time points. For ligand-induced phosphorylation, stimulate cells with ephrin-A1-Fc (e.g., 100 ng/mL) for the last 15 minutes of treatment. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
- Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody against phosphorylated EphA2 (p-EphA2). Subsequently, strip and re-probe the membrane with an antibody against total EphA2 as a loading control.
- Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Methodology:

- Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
- Treatment: Treat the cells with a range of concentrations of ALW-II-41-27 for 24, 48, and 72 hours.
- MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.



Wound Healing Assay (for Migration):

- Monolayer and Scratch: Grow cells to a confluent monolayer in a 6- or 12-well plate. Create
 a "scratch" in the monolayer with a sterile pipette tip.
- Treatment: Wash with PBS to remove detached cells and add fresh medium containing different concentrations of ALW-II-41-27.
- Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours).
- Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure.

Transwell Assay (for Invasion):

- Chamber Preparation: Use Transwell inserts with a porous membrane (e.g., 8 μm pores) coated with Matrigel.
- Cell Seeding: Seed cells in the upper chamber in serum-free medium containing ALW-II-41-27.
- Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
- Incubation: Incubate for a period that allows for invasion (e.g., 24-48 hours).
- Staining and Counting: Remove non-invading cells from the top of the membrane. Fix and stain the invading cells on the bottom of the membrane with crystal violet. Count the number of stained cells in several microscopic fields.

Conclusion

ALW-II-41-27 is a valuable research tool for investigating the role of EphA2 in various physiological and pathological processes, particularly in cancer. Its high potency and well-characterized mechanism of action make it a suitable compound for both in vitro and in vivo studies. The experimental protocols and pathway information provided in this guide offer a solid



foundation for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of targeting the EphA2 signaling pathway.

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